
2-Bromo-1-cyclopropoxy-3-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15BrO. This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the bromination of 1-cyclopropoxy-3-(propan-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include cyclopropoxybenzaldehyde or cyclopropoxyacetophenone.
Reduction: The major product is 1-cyclopropoxy-3-(propan-2-yl)benzene.
Scientific Research Applications
2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. The pathways involved include nucleophilic attack on the bromine atom and subsequent formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(propan-2-yl)benzene: Similar structure but lacks the cyclopropoxy group.
2-Bromo-1,3,5-triisopropylbenzene: Contains multiple isopropyl groups but no cyclopropoxy group.
1-Bromo-3-phenylpropane: Different substitution pattern on the benzene ring.
Uniqueness
2-Bromo-1-cyclopropoxy-3-(propan-2-yl)benzene is unique due to the presence of both a cyclopropoxy group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-1-cyclopropyloxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
CCOPOZJWYWRYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



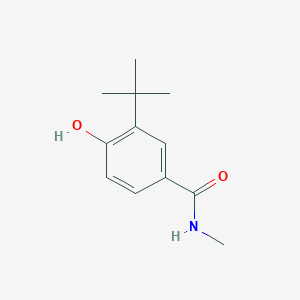
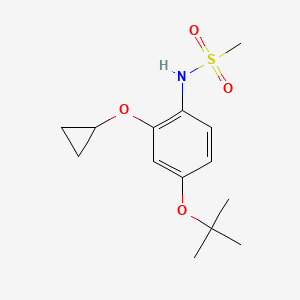
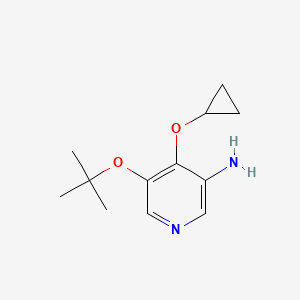
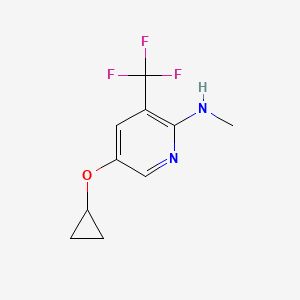
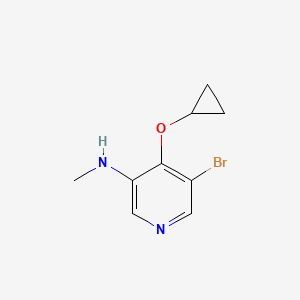
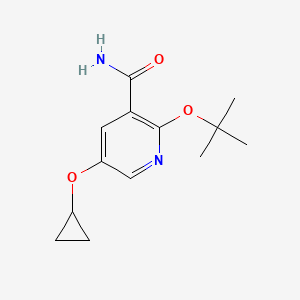


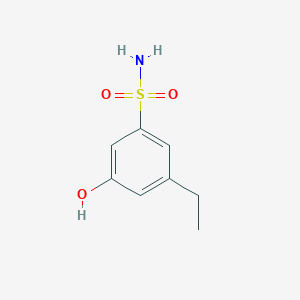
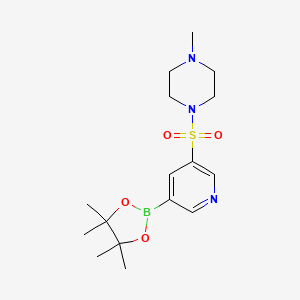
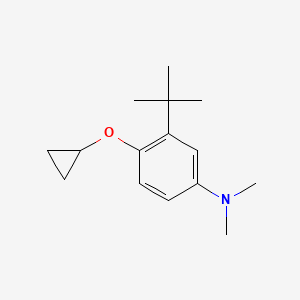

![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)
